molecular formula C8H14FNO2 B033529 tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate CAS No. 105919-35-5

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Cat. No.: B033529
CAS No.: 105919-35-5
M. Wt: 175.2 g/mol
InChI Key: VWSDKMQGCVVQBV-NTSWFWBYSA-N
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Description

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorocyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: Fluorocyclopropylamine and tert-butyl chloroformate.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), and low temperature (0-5°C).

    Procedure: The fluorocyclopropylamine is dissolved in the anhydrous solvent, and the base is added. tert-Butyl chloroformate is then added dropwise to the reaction mixture while maintaining the low temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluorocyclopropyl ring may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog without the fluorocyclopropyl ring.

    tert-Butyl ((1R,2S)-2-chlorocyclopropyl)carbamate: A similar compound with a chlorine atom instead of fluorine.

    tert-Butyl ((1R,2S)-2-bromocyclopropyl)carbamate: A bromine analog of the compound.

Uniqueness

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is unique due to the presence of the fluorocyclopropyl ring, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDKMQGCVVQBV-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439910
Record name tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127199-16-0
Record name tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 30 ml of tert-butanol was dissolved 2 g of cis-2-fluoro-1-cyclopropanecarboxylic acid. After addition of 8 g of diphenylphosphorylazide (DPPA) and 3 g of triethylamine, the resulting mixture was heated under reflux for 8 hours. After removing the solvent, the residue was subjected to column chromatography using 50 g of silica gel, and 900 mg of 1-tert-butoxycarbonylamino-2-fluorocyclopropane was obtained from chloroform eluate. After allowing to stand, the crystals were washed with n-hexane to yield a sublimatic colorless crystals. m.p. 58°-60° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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